molecular formula C8H10Br2ClN B13454043 [(2,4-Dibromophenyl)methyl](methyl)amine hydrochloride

[(2,4-Dibromophenyl)methyl](methyl)amine hydrochloride

Katalognummer: B13454043
Molekulargewicht: 315.43 g/mol
InChI-Schlüssel: ASAHIZCNHVNFKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dibromophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10Br2ClN and a molecular weight of 315.4 g/mol. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, a methyl group attached to the nitrogen atom, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (2,4-Dibromophenyl)methylamine hydrochloride typically involves the bromination of a phenylmethylamine precursor followed by methylation and conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent, a methylating agent such as methyl iodide, and hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(2,4-Dibromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a primary amine.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts and boron reagents.

Wissenschaftliche Forschungsanwendungen

(2,4-Dibromophenyl)methylamine hydrochloride is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2,4-Dibromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

(2,4-Dibromophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    (2,5-Dibromophenyl)methylamine hydrochloride: Similar structure but with bromine atoms at different positions, leading to different chemical and biological properties.

    (2,4-Dichlorophenyl)methylamine hydrochloride: Chlorine atoms instead of bromine, resulting in different reactivity and applications.

    (2,4-Dibromophenyl)methylamine hydrochloride: An ethyl group instead of a methyl group, affecting its steric and electronic properties.

These comparisons highlight the uniqueness of (2,4-Dibromophenyl)methylamine hydrochloride in terms of its specific chemical structure and resulting properties.

Eigenschaften

Molekularformel

C8H10Br2ClN

Molekulargewicht

315.43 g/mol

IUPAC-Name

1-(2,4-dibromophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9Br2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI-Schlüssel

ASAHIZCNHVNFKE-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=C(C=C1)Br)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.